Bis(dibenzo[b,d]thiophen-3-yl)amine
Description
Bis(dibenzo[b,d]thiophen-3-yl)amine is a dimeric aromatic amine compound featuring two dibenzothiophene moieties linked via a central amine group. The dibenzothiophene scaffold consists of a fused benzene-thiophene ring system, where sulfur replaces a carbon atom, enhancing electronic delocalization and stability. This structural motif is critical in organic electronics and pharmaceutical chemistry due to its electron-rich nature and tunable optoelectronic properties .
Properties
Molecular Formula |
C24H15NS2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-dibenzothiophen-3-yldibenzothiophen-3-amine |
InChI |
InChI=1S/C24H15NS2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H |
InChI Key |
AZDGWBOGOBPZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Dibenzothienyl-3-dibenzothiophenamine typically involves the reaction of dibenzothiophene derivatives with amine groups under controlled conditions. One common method involves the use of dibenzothiophene-3-boronic acid and dibenzothiophene-3-amine in a Suzuki coupling reaction . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-3-Dibenzothienyl-3-dibenzothiophenamine may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, automated purification systems such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-3-Dibenzothienyl-3-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using in the presence of a to reduce the thiophene rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings using reagents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like .
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-3-Dibenzothienyl-3-dibenzothiophenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a due to its unique electronic properties.
Medicine: Explored for its potential and properties.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism of action of N-3-Dibenzothienyl-3-dibenzothiophenamine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins , leading to changes in their function. The compound’s unique structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription. Additionally, its interaction with proteins can lead to the inhibition of enzymatic activity, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Bis(dibenzo[b,d]furan-3-yl)amine
Structural Differences : Bis(dibenzo[b,d]furan-3-yl)amine (CAS 1705595-86-3) replaces sulfur with oxygen in the fused heterocyclic rings, resulting in a furan-based analog .
Electronic Properties :
- The sulfur atom in dibenzothiophene has a larger atomic radius and higher polarizability compared to oxygen, leading to stronger π-conjugation and lower bandgap energy in the thiophene derivative.
- This difference impacts HOMO-LUMO levels, making the thiophene analog more suitable for charge transport in organic light-emitting diodes (OLEDs) .
Applications : Furans are less thermally stable than thiophenes, limiting their use in high-temperature device fabrication.
Triphenylamine and Derivatives
Structural Differences : Triphenylamine consists of three benzene rings linked to a central nitrogen atom, lacking the fused heterocyclic systems present in the dibenzothiophene derivative .
Functional Properties :
- Triphenylamine derivatives are widely used as hole-transport materials in OLEDs due to their high triplet energy levels and thermal stability.
- Bis(dibenzo[b,d]thiophen-3-yl)amine, with its extended conjugation and sulfur atoms, may exhibit enhanced hole mobility and reduced aggregation-induced quenching compared to triphenylamine .
Dibenzo[b,d]thiophene-Based Pharmaceuticals
Example: (S)-2-(dibenzo[b,d]thiophen-3-yl)propanoic acid derivatives (e.g., compound 66 in ) were designed as cyclooxygenase (COX) inhibitors . Biological Activity:
Thermally Activated Delayed Fluorescence (TADF) Emitters
Example : pDTCz-2DPyS and pDTCz-3DPyS () incorporate dibenzothiophene units in TADF materials for OLEDs.
Performance Metrics :
- Singlet-Triplet Gap (ΔEST) : 0.21–0.22 eV, enabling efficient reverse intersystem crossing .
- Photoluminescence Quantum Yield (PLQY) : 60% in PPT-doped films, comparable to dibenzothiophene-based hosts .
- This compound’s amine linkage could further modulate ΔEST and PLQY by introducing additional donor-acceptor interactions.
Data Tables
Table 1: Structural and Electronic Comparison
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